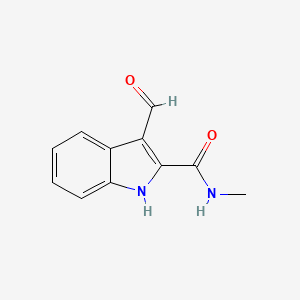

3-formyl-N-methyl-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-N-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-12-11(15)10-8(6-14)7-4-2-3-5-9(7)13-10/h2-6,13H,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEZPEBDPSCEGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C2=CC=CC=C2N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Formyl N Methyl 1h Indole 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The structural assignment of 3-formyl-N-methyl-1H-indole-2-carboxamide is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. This includes four signals in the aromatic region corresponding to the protons on the benzene (B151609) ring of the indole (B1671886) nucleus, a singlet for the aldehyde proton (CHO), a singlet for the indole N-H proton, and signals for the amide N-methyl group. The ¹³C NMR spectrum would complement this by showing 11 distinct carbon signals, including those for the two carbonyls (amide and aldehyde), the carbons of the indole ring, and the N-methyl carbon.

2D NMR: To unambiguously assign these signals, several 2D NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would reveal correlations between the adjacent aromatic protons on the indole ring (H4-H5, H5-H6, H6-H7), which is crucial for assigning their specific positions. researchgate.nettetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of each protonated carbon in the indole ring and the N-methyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is critical for conformational analysis.

Based on analyses of similar indole structures, the following table presents the predicted ¹H and ¹³C NMR chemical shift assignments for this compound.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~135 | - | H4, H7, N-CH₃ |

| 3 | ~120 | - | H4, CHO |

| 3a | ~138 | - | H4, H5, CHO |

| 4 | ~125 | ~7.6-7.8 (d) | C3, C5, C7a |

| 5 | ~124 | ~7.2-7.4 (t) | C3a, C4, C6, C7 |

| 6 | ~126 | ~7.3-7.5 (t) | C4, C5, C7a |

| 7 | ~122 | ~7.5-7.7 (d) | C2, C5, C7a |

| 7a | ~128 | - | H4, H5, H6, H7 |

| C=O (Amide) | ~163 | - | N-CH₃ |

| N-CH₃ | ~27 | ~3.0 (d) | C2, C=O (Amide) |

| CHO | ~185 | ~10.0 (s) | C3, C3a |

| N1-H | - | ~11.0-12.0 (br s) | C2, C3, C7a |

Conformational Analysis and Dynamic Behavior Probing using NMR Techniques

The presence of rotatable single bonds, particularly the C2-C(O) amide bond and the C3-C(H)O aldehyde bond, allows for different spatial arrangements or conformations. The orientation of the N-methylcarboxamide and formyl groups relative to the indole plane is a key structural feature.

NMR techniques, especially NOESY, are powerful for probing this dynamic behavior. NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. For instance, a NOESY correlation between the aldehyde proton and the proton at the C4 position of the indole ring would suggest a conformation where the aldehyde group is oriented away from the benzene portion of the molecule. Similarly, correlations between the N-methyl protons and the H7 proton would provide evidence for the preferred orientation of the amide substituent. Variable temperature (VT) NMR studies could also be employed to investigate the energy barriers to rotation around the amide bond, which can sometimes be high enough to result in the observation of distinct conformers (rotamers) at low temperatures.

Quantitative NMR (qNMR) for Purity and Concentration Determination in Research Contexts

Quantitative NMR (qNMR) is an absolute method for determining the concentration and purity of a substance without the need for an identical standard of the analyte. The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

In a research context, the purity of a synthesized batch of this compound can be accurately determined by preparing a solution containing a known mass of the compound along with a known mass of a certified internal standard. The standard must have at least one resonance that is sharp, well-separated from any signals of the analyte, and located in a clear region of the spectrum. By comparing the integration of a specific, well-resolved proton signal from the target molecule (e.g., the sharp singlet of the aldehyde proton) to the integration of a known signal from the internal standard, the exact purity can be calculated with high precision. This method is crucial for ensuring the quality and reproducibility of experimental results in chemical and biological studies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule. For this compound (C11H10N2O2), the calculated monoisotopic mass is 202.0742 Da. HRMS instruments can measure this mass with exceptional accuracy (typically to within 5 parts per million), allowing for the unambiguous validation of the molecular formula and distinguishing it from other potential compounds with the same nominal mass. acs.org

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion (in this case, the molecular ion [M+H]⁺ at m/z 203.0815) and analyzing the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint, helping to confirm the connectivity of different structural motifs.

For this compound, a plausible fragmentation pathway would involve characteristic losses of its substituents.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 203.0815 | 174.0658 | 29.0157 (CHO) | Loss of the formyl group |

| 203.0815 | 146.0604 | 57.0211 (CH₃NCO) | Loss of the N-methyl isocyanate from the amide group |

| 174.0658 | 146.0604 | 28.0054 (CO) | Subsequent loss of carbon monoxide from the indole ring |

| 146.0604 | 118.0501 | 28.0103 (C₂H₂) | Loss of acetylene (B1199291) from the benzene ring portion |

Isotopic labeling is a powerful strategy used to trace the fate of atoms or functional groups during chemical reactions or metabolic processes. In a research setting, specific atoms in this compound can be replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

For example, synthesizing the molecule with a ¹³C-labeled formyl group (¹³CHO) would result in a molecular ion [M+H]⁺ that is one mass unit higher than the unlabeled compound. If this labeled compound were used in a reaction, any resulting products that retain the formyl group would also show this +1 mass shift, providing a clear way to track the transformation of this specific functionality. Similarly, using ¹⁵N in the amide group could elucidate reaction mechanisms involving this part of the molecule. The introduction of a formyl group at the C3 position of an indole-2-carboxamide scaffold has been utilized as a synthetic handle to introduce further functionalities, such as photoactivatable groups for mapping interactions with biological targets. nih.gov Isotopic labeling in such studies would be invaluable for confirming the outcomes of subsequent chemical transformations at this position.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecule's conformation, bond lengths, bond angles, and how it interacts with neighboring molecules in the crystal lattice.

Analysis of Hydrogen Bonding Networks and Crystal Lattice Interactions

Hydrogen bonds are crucial in dictating the structure of molecular crystals. For this compound, the indole N-H group and the amide N-H group can act as hydrogen bond donors, while the formyl and amide carbonyl oxygen atoms are potential acceptors. A diffraction study would precisely map these interactions. For instance, molecules could form dimers through hydrogen bonds between the amide groups or create extended chains. Understanding these networks is essential for explaining the compound's physical properties, such as melting point and solubility. In related indole carboxamide structures, N-H···O and C-H···O interactions are common and would be expected to play a significant role in the crystal lattice of the title compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the spectra would be expected to show characteristic absorption bands. A theoretical analysis using Density Functional Theory (DFT) would complement experimental findings by assigning specific vibrational modes to the observed bands.

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Approximate) |

|---|---|---|

| Indole N-H | Stretching | 3400-3300 |

| Amide N-H | Stretching | 3350-3250 |

| Aromatic C-H | Stretching | 3150-3000 |

| Aliphatic C-H (N-Methyl) | Stretching | 2950-2850 |

| Formyl C=O | Stretching | 1690-1670 |

| Amide I (C=O Stretching) | Stretching | 1670-1640 |

| Amide II (N-H Bending) | Bending | 1570-1515 |

This table represents generalized expected values for the functional groups present and is not based on experimental data for the specific title compound.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Research (Focus on Theoretical Predictions)

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insight into the electronic transitions within a molecule. These properties are directly related to the molecule's electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical predictions, typically performed using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding these electronic properties. Calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions within the conjugated indole system and the attached carbonyl groups. The indole chromophore is known to exhibit distinct absorption bands. The presence of the formyl and carboxamide groups, which act as electron-withdrawing groups, would be predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. A theoretical study would also explore the potential for fluorescence, estimating the energy of emission and the likelihood of the molecule to be emissive.

Computational Chemistry and Theoretical Investigations of 3 Formyl N Methyl 1h Indole 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ossila.com It is a valuable tool for studying reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transition states. mdpi.comnih.gov For 3-formyl-N-methyl-1H-indole-2-carboxamide, DFT calculations could elucidate the energetics of various potential reactions, such as electrophilic or nucleophilic attack at the formyl group or the indole (B1671886) ring.

By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile for a proposed reaction can be constructed. For instance, the energy barrier (activation energy) for the rotation of the formyl group or the N-methyl-carboxamide group could be determined, providing insight into the molecule's conformational stability. While specific DFT studies on this compound are not prevalent in the literature, studies on related indole derivatives have successfully used DFT to understand reaction mechanisms and relative stabilities of different isomers. ossila.comnih.gov

Table 1: Hypothetical DFT-Calculated Parameters for Isomerization of this compound (Note: This table is illustrative and based on typical outputs of DFT calculations; specific values for this compound require dedicated study.)

| Parameter | Reactant (Initial Conformation) | Transition State | Product (Final Conformation) |

| Relative Energy (kcal/mol) | 0.00 | 15.2 | -2.5 |

| Key Dihedral Angle (°) | 0 | 90.1 | 180 |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surface (EPS) Mapping

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. science.govwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. ossila.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. molport.commdpi.com A smaller gap suggests the molecule is more reactive and can be more easily excited. molport.com For this compound, FMO analysis would identify the most probable sites for electrophilic and nucleophilic attack.

An Electrostatic Potential Surface (EPS) map illustrates the three-dimensional charge distribution of a molecule. scispace.comfrontiersin.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.commdpi.com For this compound, an EPS map would likely show negative potential around the oxygen atoms of the formyl and carboxamide groups, and potentially over the indole ring's π-system, while positive potential might be located near the amide and indole N-H protons.

Table 2: Representative Frontier Molecular Orbital Data (Note: The values below are for illustrative purposes to demonstrate typical FMO analysis results.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Indicates electron-donating capability. |

| LUMO | -1.8 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 | Suggests moderate chemical stability. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Environmental Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its flexibility and interactions with its environment.

A molecule like this compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's movements in a virtual solvent box over nanoseconds or longer. mdpi.com This analysis reveals the most stable or preferred conformations, the energy barriers between them, and the flexibility of different parts of the molecule, such as the side chains attached to the indole core. Such studies are critical for understanding how the molecule might adapt its shape to fit into a binding site.

The solvent environment can significantly influence a molecule's conformation and behavior. MD simulations explicitly model solvent molecules (e.g., water), allowing for the investigation of solvent-mediated effects. nih.gov For example, simulations can show how water molecules form hydrogen bonds with the formyl and carboxamide groups of the compound, stabilizing certain conformations over others. This provides a more realistic understanding of the molecule's behavior in a biological medium compared to in-vacuum calculations.

Molecular Docking and Ligand-Target Interaction Modeling (Focus on Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wikipedia.orgnih.gov This method is instrumental in drug discovery for predicting how a compound might interact with a biological target.

For this compound, docking studies could provide mechanistic insights into its potential biological activity. For instance, related indole-2-carboxamide derivatives have been investigated as inhibitors of the Mycobacterium membrane protein large 3 (MmpL3), a target for antitubercular drugs. Docking simulations of this compound into the MmpL3 binding site could predict its binding mode and affinity. These models can identify key interactions, such as hydrogen bonds between the carboxamide or formyl groups and amino acid residues in the protein, or hydrophobic interactions involving the indole ring. wikipedia.org Such insights are crucial for understanding the structural basis of activity and for the rational design of more potent analogs. nih.gov

Prediction of Binding Modes and Interaction Energies with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. For "this compound," docking simulations can elucidate how the molecule fits into a receptor's binding site and identify the key intermolecular interactions that stabilize the complex.

The indole scaffold and its substituents are crucial for these interactions. The carboxamide moiety at position 2 is particularly important as it can act as both a hydrogen bond donor (from the N-H group) and acceptor (from the carbonyl oxygen). nih.govresearchgate.net This dual capability allows for flexible and strong hydrogen bonding with amino acid residues in a protein's active site. nih.gov For instance, studies on related indole-2-carboxamide derivatives have shown that the carboxamide group often forms critical hydrogen bonds with the protein backbone. nih.gov

The 3-formyl group introduces another polar site capable of forming hydrogen bonds, potentially enhancing binding affinity and specificity. The N-methyl group on the carboxamide and the indole ring itself contribute to van der Waals and hydrophobic interactions. Computational simulations on similar indole derivatives have identified potential binding clusters on the external surfaces of proteases, outside of the catalytic site, suggesting possibilities for allosteric modulation. nih.gov

Interaction energies, calculated using molecular mechanics or quantum mechanics methods, quantify the strength of these binding interactions. These calculations can provide a numerical value for the stability of the ligand-protein complex, often expressed in kcal/mol.

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Kinase Binding Site

This interactive table illustrates the types of interactions that could be predicted for "this compound" within a protein binding pocket, based on computational docking studies of similar molecules. nih.govnih.gov

| Functional Group of Ligand | Interacting Amino Acid Residue | Type of Interaction | Predicted Distance (Å) |

| Carboxamide C=O | Lysine (Backbone NH) | Hydrogen Bond | 2.9 |

| Carboxamide N-H | Glutamate (Side Chain C=O) | Hydrogen Bond | 3.1 |

| 3-Formyl C=O | Serine (Side Chain OH) | Hydrogen Bond | 3.0 |

| Indole Ring | Leucine, Valine | Hydrophobic (π-Alkyl) | 3.5 - 4.5 |

| Benzene (B151609) portion of Indole | Phenylalanine | π-π Stacking | 4.0 |

Ligand Efficiency and Lipophilic Efficiency Metrics in Computational Design

In drug discovery, it is not enough for a molecule to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to assess the quality of a compound, balancing potency against molecular size and lipophilicity. tandfonline.comresearchgate.net

Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It is calculated as: LE = (Binding Energy) / HAC

This metric helps identify compounds that achieve high affinity with a lower molecular weight, which is often associated with better pharmacokinetic properties.

Lipophilic Efficiency (LLE) , also known as LipE, relates potency to lipophilicity (logP or logD). wikipedia.org It is calculated as: LLE = pIC₅₀ - logP

High lipophilicity can lead to problems such as poor solubility, high metabolic clearance, and non-specific toxicity. nih.gov An LLE value greater than 5 is often considered desirable for a drug candidate. researchgate.net For many indole derivatives, balancing the inherent lipophilicity of the indole core with potent activity is a significant challenge. nih.gov

Table 2: Hypothetical Efficiency Metrics for this compound and Analogues

This interactive table presents hypothetical data to illustrate how LE and LLE would be used to evaluate "this compound" against potential analogues. The values are representative of typical ranges seen in indole-based drug discovery programs. wikipedia.orgnih.gov

| Compound | pIC₅₀ | logP | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| This compound | 6.5 | 2.1 | 15 | 0.43 | 4.4 |

| Analogue A (larger, more potent) | 7.0 | 3.5 | 20 | 0.35 | 3.5 |

| Analogue B (smaller, less potent) | 6.0 | 1.8 | 13 | 0.46 | 4.2 |

| Optimized Analogue C | 7.2 | 2.5 | 17 | 0.42 | 4.7 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Mechanistic Correlation

QSAR and cheminformatics are computational disciplines that correlate the chemical structure of compounds with their biological activity, enabling the prediction of properties for novel molecules and the systematic exploration of chemical space.

Development of Molecular Descriptors for Predictive Modeling of Intrinsic Molecular Activities

QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties, known as molecular descriptors. researchgate.net To build a predictive QSAR model for a series of indole-2-carboxamide analogues, various descriptors would be calculated for each molecule. These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution in a molecule and are crucial for understanding reactivity and intermolecular interactions. Examples include dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For indole carboxamides, electronic properties can influence hydrogen bonding capacity and interactions with metallic ions in enzyme active sites. nih.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule, such as molecular weight, molecular volume, surface area, and various shape indices.

Hydrophobic Descriptors: The most common is logP, which describes the lipophilicity of the compound.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these provide detailed information about the electronic structure, such as chemical hardness, electronegativity, and electrophilicity index. researchgate.netbiorxiv.org

By systematically varying substituents on the indole ring of "this compound" and measuring the biological activity of the resulting analogues, a QSAR model can be developed. Such models can reveal, for example, that electron-withdrawing groups at a certain position increase activity, while bulky groups at another position decrease it. researchgate.net

Molecular Interaction Profiles and Mechanistic Research on 3 Formyl N Methyl 1h Indole 2 Carboxamide

Receptor Binding Assays and Receptor Functional Studies (In Vitro, Mechanistic Focus)

Ligand Binding Kinetics and Thermodynamics (e.g., ITC, SPR)

The characterization of a ligand's interaction with its target protein is fundamental to understanding its biological function. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are pivotal in quantifying these interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters from a single experiment, including the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) can then be calculated, providing a complete thermodynamic profile of the binding event nih.gov. For example, the binding of inhibitors to a target protein can be characterized as exothermic (negative ΔH) or endothermic (positive ΔH), and the driving forces of the interaction—whether enthalpy-driven or entropy-driven—can be elucidated nih.gov.

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. It measures the association rate constant (k_on) and the dissociation rate constant (k_off) of a ligand binding to a protein immobilized on a sensor surface. The equilibrium dissociation constant (K_d) can be calculated from the ratio of these rates (k_off/k_on). This kinetic information is crucial for understanding the stability and duration of the protein-ligand complex.

Below is an illustrative table of thermodynamic and kinetic parameters that can be obtained for a series of indole-2-carboxamide derivatives, demonstrating how structural modifications might influence binding characteristics.

| Compound Derivative | Target Protein | K_d (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | k_on (10⁵ M⁻¹s⁻¹) | k_off (10⁻³ s⁻¹) |

| Derivative A | Receptor X | 50 | -8.5 | -1.7 | 2.1 | 1.05 |

| Derivative B | Receptor X | 25 | -9.2 | -1.5 | 3.5 | 0.88 |

| Derivative C | Receptor X | 150 | -7.1 | -2.0 | 1.5 | 2.25 |

This table is a representative example to illustrate the type of data generated from ITC and SPR experiments and does not represent actual data for 3-formyl-N-methyl-1H-indole-2-carboxamide.

Elucidation of Allosteric Mechanisms and Ligand-Biased Signaling

Many indole-2-carboxamides function not by competing with the endogenous ligand at the primary (orthosteric) binding site, but by binding to a distinct, secondary (allosteric) site on the receptor nih.govnih.gov. This allosteric binding induces a conformational change in the receptor that modulates the binding or efficacy of the orthosteric ligand.

Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs): Enhance the affinity or efficacy of the orthosteric ligand.

Negative Allosteric Modulators (NAMs): Decrease the affinity or efficacy of the orthosteric ligand.

Neutral Allosteric Ligands: Bind to the allosteric site without affecting the orthosteric ligand's properties but can block other allosteric modulators.

Studies on the indole-2-carboxamide scaffold have revealed compounds that act as NAMs at the CB1 receptor, dose-dependently reducing the maximum effect (E_max) of agonists nih.gov.

Ligand-Biased Signaling , also known as functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor mdpi.comnih.gov. For G protein-coupled receptors (GPCRs), signaling can occur through G protein-dependent pathways or β-arrestin-dependent pathways. A biased agonist might selectively activate G protein signaling, which could be responsible for the desired therapeutic effect, while avoiding the recruitment of β-arrestin, which might be associated with adverse effects nih.govmdpi.com. The indole-2-carboxamide ORG27569, for instance, has been shown to exhibit such bias at the CB1 receptor; it decreases G_i protein coupling while simultaneously activating the ERK1/2 signaling pathway, which is dependent on β-arrestin 1 nih.gov. This functional selectivity offers a sophisticated strategy for designing safer and more targeted drugs mdpi.com.

Protein-Ligand Interaction Characterization by Biophysical Techniques (e.g., SPR, ITC, NMR)

A multi-faceted biophysical approach is essential for a comprehensive understanding of protein-ligand interactions. In addition to SPR and ITC, Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at an atomic level. The most common experiment for this purpose is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which generates a unique signal for each amino acid residue in the protein backbone nih.gov. When a ligand binds, residues at the binding interface or those affected by conformational changes will experience a change in their chemical environment, leading to perturbations (chemical shift changes or signal broadening) in their corresponding HSQC peaks nih.govnih.gov. By mapping these changes onto the protein's structure, the ligand's binding site and its impact on protein conformation can be determined. While requiring larger amounts of isotopically labeled protein, NMR provides unparalleled detail about the specific residues involved in the interaction nih.gov.

The combined application of these techniques provides a robust characterization of a compound's binding profile:

SPR: Defines the rates of binding and dissociation (kinetics).

ITC: Defines the energetic driving forces of binding (thermodynamics).

NMR: Defines the specific atomic-level contact points and conformational changes (structure).

Cell-Based Mechanistic Pathway Investigations

To understand the functional consequences of a compound's binding to its target, cell-based assays are employed to investigate its effects on intracellular signaling networks.

Modulation of Signal Transduction Cascades

Once a ligand binds to its receptor, it initiates a cascade of intracellular events known as signal transduction. Allosteric modulators based on the indole-2-carboxamide scaffold have been shown to selectively influence these pathways. For example, some analogues modulate the CB1 receptor to decrease agonist-induced G-protein coupling while activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2 nih.gov.

The modulation of such pathways can be quantified using various cell-based assays, such as reporter gene assays, protein phosphorylation assays (e.g., Western blot or ELISA), and measurements of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) nih.gov.

Table of Signaling Pathway Modulation by Representative Indole-2-Carboxamides:

| Compound Class | Receptor Target | G Protein Coupling (cAMP) | β-Arrestin Recruitment | ERK1/2 Phosphorylation |

|---|---|---|---|---|

| Indole-2-carboxamide NAMs | CB1 | Inhibition | No significant effect | Activation |

This table provides a generalized summary based on published findings for the indole-2-carboxamide class of compounds nih.govnih.govmdpi.com.

Analysis of Gene Expression Profiling and Proteomic Shifts in Response to Compound Exposure

The ultimate cellular response to the modulation of signaling pathways often involves changes in gene expression and, consequently, the cellular proteome. These global changes can be analyzed to uncover the broader biological impact of a compound and identify potential biomarkers or off-target effects.

Gene Expression Profiling: Techniques such as DNA microarrays or RNA-sequencing (RNA-Seq) are used to measure the messenger RNA (mRNA) levels of thousands of genes simultaneously. By comparing the gene expression profiles of cells treated with a compound to untreated cells, researchers can identify which genes are up- or down-regulated, providing insights into the affected biological processes and pathways.

Proteomic Shifts: Proteomics analyzes the total protein content of a cell. Using techniques like mass spectrometry, changes in the abundance of specific proteins or their post-translational modifications (e.g., phosphorylation) can be quantified following compound treatment. This provides a direct view of the functional molecules within the cell and can confirm that changes in gene expression translate to changes at the protein level, ultimately revealing the compound's comprehensive mechanism of action.

Structure Activity Relationship Sar Studies for Mechanistic Elucidation of 3 Formyl N Methyl 1h Indole 2 Carboxamide Derivatives

Rational Design Principles for the Synthesis of Structural Analogues

The synthesis of structural analogues of 3-formyl-N-methyl-1H-indole-2-carboxamide is guided by rational design principles aimed at probing and optimizing its interaction with biological targets. This approach moves beyond random screening, employing a strategic and hypothesis-driven methodology to generate new molecules with tailored properties.

The formyl group at the C3 position of the indole (B1671886) ring is a key functional group that can significantly influence the compound's electronic properties and its ability to form hydrogen bonds. Systematic modification of this group is a critical aspect of SAR studies.

One common strategy is bioisosteric replacement , where the formyl group is substituted with other functional groups that possess similar steric and electronic characteristics. nih.govdrughunter.compatsnap.com This allows for the exploration of the importance of the aldehyde functionality for mechanistic activity. For instance, replacing the formyl group with a nitrile (-CN), a carboxylic acid (-COOH), or a small heterocyclic ring like an oxazole can help determine if the hydrogen bond accepting ability or the specific size of the formyl group is crucial for its biological effect. drughunter.com

Furthermore, the reactivity of the aldehyde can be modulated. Conversion to an oxime (=N-OH) or a hydrazone (=N-NHR) introduces different hydrogen bonding patterns and steric bulk, which can provide valuable insights into the spatial constraints of the target's binding pocket. Reductive amination of the formyl group to an aminomethyl substituent (-CH₂NR₂) can introduce a basic center, potentially leading to new ionic interactions with the biological target.

The impact of these modifications on mechanistic activity can be profound. For example, if the formyl group acts as a key hydrogen bond acceptor, its replacement with a non-polar group would be expected to abrogate activity. Conversely, if steric bulk at this position is detrimental, smaller isosteres might enhance activity.

Table 1: Illustrative Examples of Formyl Group Modifications and Their Potential Mechanistic Implications

| Modification of 3-Formyl Group | Potential Change in Properties | Hypothesized Impact on Mechanistic Activity |

| Reduction to alcohol (-CH₂OH) | Increased polarity, hydrogen bond donor | May alter binding mode if H-bond acceptor is critical |

| Oxidation to carboxylic acid (-COOH) | Introduction of negative charge, H-bond donor/acceptor | Could form new ionic interactions or create repulsion |

| Conversion to nitrile (-CN) | Linear geometry, weak H-bond acceptor | Probes the necessity of the carbonyl oxygen |

| Formation of an oxime (=N-OH) | Increased H-bond donor/acceptor capacity | May enhance binding through additional H-bonds |

The indole ring itself provides a versatile scaffold for modification. The introduction of various substituents at different positions (C4, C5, C6, and C7) can significantly alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its molecular interactions. nih.govnih.gov

The position of the substituent is also critical. A bulky substituent at a position adjacent to the carboxamide or formyl group might sterically hinder the optimal binding conformation. In contrast, a substituent at a more remote position might interact with a different sub-pocket of the target, potentially increasing affinity and selectivity. SAR studies on related indole-2-carboxamides have shown that substitutions at the C5 position can be particularly important for activity. nih.govnih.gov

Table 2: Representative Substituent Effects on the Indole Ring

| Position | Substituent | Potential Effect on Molecular Properties | Possible Influence on Molecular Interactions |

| C5 | Chloro (-Cl) | Electron-withdrawing, increased lipophilicity | May enhance binding through halogen bonding or hydrophobic interactions. nih.govnih.gov |

| C6 | Methoxy (-OCH₃) | Electron-donating, moderate polarity | Could form hydrogen bonds or alter electronic interactions. |

| C7 | Methyl (-CH₃) | Increased lipophilicity, steric bulk | May improve hydrophobic interactions or cause steric clashes. |

| C4 | Fluoro (-F) | Electron-withdrawing, minimal steric bulk | Can modulate pKa and participate in specific polar interactions. |

The N-methyl carboxamide at the C2 position is another key region for modification. The amide bond itself is a crucial structural element, often involved in hydrogen bonding with the backbone of target proteins. The N-methyl group can also be systematically varied to probe the steric and electronic requirements of the binding site.

Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) can explore the extent of a hydrophobic pocket in the target. Alternatively, introducing polar functional groups into this alkyl chain could lead to new hydrogen bonding opportunities. The amide N-H, if present (in the case of a primary amide), can act as a hydrogen bond donor, and its methylation removes this possibility, which can be a key diagnostic tool in SAR studies.

Furthermore, the entire N-methyl carboxamide can be replaced with bioisosteric groups to assess the importance of the amide bond itself. For example, heterocycles such as 1,3,4-oxadiazole or 1,2,4-triazole can mimic the hydrogen bonding and conformational properties of the amide group while offering different metabolic stability and solubility profiles.

Correlation of Structural Changes with Quantitative Molecular Interaction Profiles

To move beyond qualitative observations, SAR data can be used to develop quantitative models that predict the activity of new analogues and provide deeper mechanistic insights.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpar.com By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be built.

For derivatives of this compound, a QSAR model could reveal, for instance, that a specific range of lipophilicity at the C5 position of the indole ring is optimal for activity, or that the electronic nature of the substituent at the 3-position is a critical determinant of potency. These models not only help in prioritizing the synthesis of new, more potent compounds but also provide a quantitative framework for understanding the underlying mechanistic interactions. A QSAR study on a series of indole-2-carboxamides suggested that increasing the electrostatic potential at the C3 position could be favorable for activity. ijpar.com

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygens of the formyl and carboxamide groups), hydrogen bond donors (e.g., the indole N-H), hydrophobic regions (e.g., the indole ring), and aromatic centers.

By aligning a set of active molecules and identifying their common structural features, a pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds but the same essential pharmacophoric features. It also provides a 3D map of the key interaction points within the target's binding site, offering a powerful tool for visualizing and understanding the molecular basis of the compound's mechanism of action.

Stereochemical Influences on Molecular Recognition and Mechanistic Potency

Stereochemistry plays a pivotal role in the biological activity of drug molecules. The specific orientation of functional groups in space can dramatically affect how a molecule binds to its target receptor or enzyme, thereby influencing its efficacy and selectivity. For derivatives of this compound, the introduction of chiral centers, particularly at or adjacent to the C3 position, can lead to stereoisomers with distinct pharmacological profiles.

The synthesis of single enantiomers of chiral this compound derivatives is essential for evaluating their stereoisomer-specific activities. While the 3-formyl group itself does not create a chiral center, it serves as a synthetic handle for introducing substituents that do. For instance, reduction of the formyl group can yield a hydroxymethyl substituent, and subsequent reactions can introduce a variety of chiral moieties at this position.

One synthetic strategy involves the Vilsmeier-Haack reaction to introduce the formyl group at the C3 position of an indole-2-carboxylate precursor. This 3-formyl intermediate can then be reduced to a C3-hydroxymethyl indole-2-carboxylate. nih.gov This alcohol provides a prochiral center that can be derivatized to create a stereocenter. Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to control the stereochemical outcome of these transformations.

Once individual stereoisomers are synthesized and isolated, their biological activities can be assessed separately. It is frequently observed that one enantiomer is significantly more active than the other, a phenomenon known as eudismic ratio. This difference in potency can provide valuable insights into the topology of the binding site on the biological target.

While specific data on the stereoisomer-specific activity of this compound derivatives is not extensively available in the public domain, studies on related indole-2-carboxamides with chiral centers highlight the importance of stereochemistry. For example, in a series of indole-2-carboxamides designed as antiproliferative agents, the introduction of a chiral 2-methylpyrrolidin-1-yl group at the para position of a phenethyl tail led to a highly potent derivative, suggesting that the stereochemistry of this substituent could be a critical determinant of activity. nih.gov

Table 1: Hypothetical Stereoisomer-Specific Activity of a C3-Substituted Indole-2-Carboxamide Derivative

| Stereoisomer | Target Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| (R)-enantiomer | 15 | 25 |

| (S)-enantiomer | 350 | 500 |

| Racemic Mixture | 180 | 260 |

This table is a hypothetical representation to illustrate the potential differences in activity between enantiomers and is not based on experimental data for this compound derivatives.

The flexibility of a molecule can influence its binding to a biological target. While some degree of flexibility is often necessary for a molecule to adopt the optimal conformation for binding, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower affinity. Introducing conformational constraints, such as rigid rings or bulky groups, can lock the molecule into a more bioactive conformation, thereby enhancing its binding affinity and selectivity.

In the context of this compound derivatives, introducing stereocenters and conformationally restricting moieties can have a significant impact. For instance, the introduction of conformation-restricted photophores, such as phenyl azide and trifluoromethyldiazirine, into the indole-2-carboxamide scaffold has been shown to affect the binding capacity of these ligands to their target, the CB1 receptor. nih.gov The steric hindrance imposed by these groups can limit the flexibility of the molecule and its ability to interact optimally with the allosteric binding site. nih.gov

Simultaneous introduction of multiple conformation-restricted groups can lead to a synergistic effect that significantly reduces binding affinity, likely due to limitations on the ligand's conformation and flexibility. nih.gov This highlights the delicate balance between conformational rigidity and the ability to adopt a bioactive conformation.

Table 2: Impact of Conformational Constraints on Binding Affinity of Indole-2-Carboxamide Analogs

| Compound | Conformational Constraint | Binding Affinity (KB, nM) | Allosteric Cooperativity (α) |

| Parent Compound | Flexible | 150 | 12.5 |

| Analog with Phenyl Azide | Restricted | 250 | 10.2 |

| Analog with Aliphatic Azide | Moderately Restricted | 180 | 15.0 |

| Dual-Constrained Analog | Highly Restricted | >1000 | 3.1 |

This table is a representative example based on findings for related indole-2-carboxamide allosteric modulators and is intended to illustrate the concept. nih.gov

Applications in Chemical Biology Research and Development of Molecular Probes

Development of 3-formyl-N-methyl-1H-indole-2-carboxamide as Chemical Probes for Biological Pathways

The inherent reactivity of the 3-formyl group on the this compound backbone makes it a valuable precursor for creating advanced chemical probes. These probes are engineered to visualize, identify, and characterize the interactions of small molecules within the cellular environment, providing critical insights into biological pathways.

Fluorescent probes are indispensable tools for real-time visualization of molecular events in living cells. Analogues of this compound can be synthesized by chemically modifying the 3-formyl group to incorporate a fluorescent dye. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be coupled to a fluorophore like fluorescein or rhodamine.

Recent studies have demonstrated the synthesis of indole-based fluorescent probes with long-wavelength emissions for bioimaging, highlighting the utility of the indole (B1671886) scaffold in developing probes for specific organelles like mitochondria. bohrium.com Such strategies could be adapted to tag this compound, enabling researchers to track its distribution, localization, and interaction with target proteins through techniques like confocal microscopy. bohrium.comresearchgate.net This approach provides spatial and temporal information crucial for understanding the compound's mechanism of action. bohrium.com

Identifying the specific protein targets of a bioactive compound is a central goal in chemical biology. Biotinylation is a powerful technique for achieving this. A biotinylated probe based on this compound can be created by attaching a biotin molecule to the indole scaffold, often via a flexible linker to minimize steric hindrance.

The general workflow for target identification using such a probe involves:

Probe Synthesis: The 3-formyl group is chemically modified to attach a linker arm terminating in a biotin moiety.

Incubation: The biotinylated probe is introduced to cell lysates or living cells, where it binds to its protein targets.

Affinity Capture: The probe-protein complexes are isolated from the lysate using streptavidin-coated magnetic beads, which exhibit an exceptionally high affinity for biotin. twistbioscience.com

Elution and Identification: The captured proteins are eluted from the beads and subsequently identified using high-resolution mass spectrometry.

This hybridization capture, or target enrichment, strategy allows researchers to pull down and identify specific interacting partners from a complex mixture of cellular proteins, thereby elucidating the molecular targets responsible for the compound's biological effects. illumina.comidtdna.com

Utilization as Reference Compounds in Mechanistic In Vitro Assays

In the process of drug discovery and biological research, reference compounds are essential for validating assays and interpreting results. Indole-2-carboxamide derivatives are frequently used as reference or standard compounds in various in vitro assays due to their well-characterized activities. nih.govnih.gov For example, in screenings for novel anticancer agents, known indole-2-carboxamides with established inhibitory concentrations (IC50) against specific kinases like EGFR or VEGFR are used as positive controls. nih.govmdpi.com This allows researchers to compare the potency and efficacy of newly synthesized analogues against a known benchmark, ensuring the reliability and reproducibility of the screening data. The use of a standardized reference helps in constructing structure-activity relationships (SAR) and optimizing lead compounds. acs.org

Contributions to Understanding Fundamental Molecular Mechanisms Underlying Biological Processes

The study of indole-2-carboxamides has significantly advanced the understanding of fundamental molecular mechanisms in both physiological and pathological contexts. By acting as selective modulators of specific proteins, these compounds help dissect complex signaling pathways.

Indole-2-carboxamides have been pivotal in clarifying the mechanisms of infectious diseases and cancer.

Tuberculosis: A significant body of research has identified the mycobacterial membrane protein MmpL3, an essential mycolic acid transporter, as the target for a class of indole-2-carboxamide inhibitors. nih.govrsc.org By inhibiting MmpL3, these compounds block the transport of crucial cell wall components, leading to bacterial death. nih.gov This discovery not only provided a novel target for anti-TB drug development but also deepened the understanding of the mycobacterial cell wall biosynthesis pathway. nih.gov

Cancer: Certain indole-2-carboxamide derivatives have been developed as potent inhibitors of key oncogenic proteins such as EGFR, VEGFR-2, and BRAFV600E. nih.govmdpi.com By selectively targeting these kinases, these compounds have helped to unravel the signaling cascades that drive tumor growth, proliferation, and angiogenesis. Studies using these molecules have illuminated how dual or multi-target inhibition can be an effective strategy to overcome drug resistance in cancer therapy. nih.govnih.gov

Chagas Disease: Research into 1H-indole-2-carboxamides has identified lead compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org These studies contribute to understanding the essential pathways for parasite survival and offer new avenues for treating this neglected tropical disease.

| Compound Class | Disease/Pathway | Molecular Target | Reference |

| Indole-2-carboxamides | Tuberculosis | MmpL3 Transporter | nih.govnih.gov |

| Indole-2-carboxamides | Cancer | EGFR, VEGFR-2, BRAFV600E | nih.govmdpi.com |

| Indole-2-carboxamides | Chagas Disease | T. cruzi targets | acs.org |

This table provides an interactive overview of how the indole-2-carboxamide scaffold has been applied in pathogenesis research.

In preclinical research, indole-2-carboxamides serve as powerful tools to modulate the function of specific proteins, enabling the study of their physiological roles. A prominent example is their activity as allosteric modulators of the cannabinoid CB1 receptor. nih.govresearchgate.net

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding can either enhance or diminish the receptor's response to its endogenous ligand. Indole-2-carboxamides, such as the prototypical modulator ORG27569, have been shown to positively modulate the CB1 receptor, increasing the binding affinity and/or efficacy of orthosteric agonists. nih.govresearchgate.net

| Modulator Type | Effect on Receptor | Example from Indole-2-Carboxamides |

| Positive Allosteric Modulator (PAM) | Enhances orthosteric ligand binding/efficacy | Compounds that increase agonist affinity at the CB1 receptor. nih.gov |

| Negative Allosteric Modulator (NAM) | Reduces orthosteric ligand binding/efficacy | Compounds that antagonize agonist-induced G-protein coupling. researchgate.net |

This interactive table summarizes the roles of indole-2-carboxamides as allosteric modulators.

By developing and studying these modulators, researchers can fine-tune the activity of receptors like CB1 with greater subtlety than is possible with simple agonists or antagonists. This has profound implications for understanding the nuanced roles of the endocannabinoid system in neurological function and for developing safer therapeutics that avoid the side effects associated with direct receptor activation. nih.govresearchgate.net Furthermore, indole-2-carboxamides have been explored as modulators of other targets, including the TRPV1 ion channel, which is implicated in pain and inflammation. mdpi.com

Future Research Directions and Emerging Opportunities for 3 Formyl N Methyl 1h Indole 2 Carboxamide Research

Exploration of Novel and Sustainable Synthetic Methodologies for Accessing Diverse Analogues

The synthesis of indole (B1671886) derivatives has been a subject of intense research for over a century. wikipedia.orgbhu.ac.in Traditional methods, while effective, often involve harsh reaction conditions and the use of hazardous reagents. The future of synthesizing analogues of 3-formyl-N-methyl-1H-indole-2-carboxamide will undoubtedly lie in the adoption of green and sustainable chemical practices.

Recent advancements in synthetic organic chemistry offer a plethora of environmentally benign alternatives. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.netmdpi.com Other green approaches that could be adapted for the synthesis of diverse indole-2-carboxamide analogues include the use of nanocatalysts, ionic liquids, and solvent-free reaction conditions. rsc.org

A particularly promising strategy for generating a library of analogues is through multicomponent reactions (MCRs). The Ugi four-component reaction (Ugi-4CR), for instance, has been successfully employed for the sustainable and efficient synthesis of a variety of indole-2-carboxamide derivatives. acs.org This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials, making it an ideal tool for diversity-oriented synthesis. By systematically varying the aniline, isocyanide, and carboxylic acid components, a vast chemical space around the this compound core can be explored.

Furthermore, flow chemistry presents another avenue for the sustainable and scalable production of these compounds. Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, while minimizing waste. tianmingpharm.com

| Synthetic Approach | Key Advantages | Potential Application for this compound Analogues |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. researchgate.netmdpi.com | Rapid generation of a library of analogues by varying substituents on the indole ring and the carboxamide nitrogen. |

| Multicomponent Reactions (e.g., Ugi-4CR) | High atom economy, operational simplicity, rapid access to molecular diversity. acs.org | Efficient construction of a wide range of indole-2-carboxamide derivatives with varied substitution patterns. |

| Flow Chemistry | Scalability, improved safety, precise control over reaction conditions. tianmingpharm.com | Large-scale and sustainable production of promising lead compounds. |

| Green Catalysis (e.g., Nanocatalysts) | High efficiency, reusability, environmentally friendly. rsc.org | Development of novel catalytic systems for the selective functionalization of the indole core. |

Deeper Mechanistic Insights into Molecular Interactions with Unexplored Biological Targets

While the broader class of indole-2-carboxamides has been investigated for a range of biological activities, the specific molecular targets and mechanisms of action for many derivatives, including this compound, remain largely uncharted. Future research should aim to elucidate these interactions to unlock the full therapeutic potential of this scaffold.

Indole-2-carboxamides have been identified as modulators of various biological targets, including:

Cannabinoid Receptors (CB1 and CB2): Certain indole-2-carboxamides act as allosteric modulators of the CB1 receptor, offering a nuanced approach to regulating the endocannabinoid system. bhu.ac.in

Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel is a key player in pain and inflammation, and indole-2-carboxamides have been designed as novel agonists. nih.gov

Antimicrobial Targets: The mycobacterial membrane protein large 3 (MmpL3) is a validated target for indole-2-carboxamides with potent antimycobacterial activity. mdpi.com

Anticancer Targets: A number of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), have been identified as targets for antiproliferative indole-2-carboxamides. mdpi.com Other targets in cancer include carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK). nih.gov

Metabolic Enzymes: Fructose-1,6-bisphosphatase (FBPase) has been identified as a target for N-arylsulfonyl-indole-2-carboxamide derivatives in the context of type II diabetes. rsc.org

Given this precedent, a crucial future direction will be to investigate the interaction of this compound with these known targets. The presence of the 3-formyl group could lead to unique binding interactions and potentially novel mechanisms of action.

Beyond these known targets, the vast landscape of the human proteome presents numerous unexplored opportunities. A systematic approach to target identification, perhaps using chemoproteomics or other advanced techniques, could reveal novel binding partners for this compound, opening up new therapeutic avenues. Understanding the precise molecular interactions through techniques like X-ray crystallography and cryo-electron microscopy will be paramount in guiding the rational design of next-generation analogues with improved potency and selectivity.

Integration with High-Throughput Screening (HTS) Technologies for New Target Discovery

High-throughput screening (HTS) has revolutionized the field of drug discovery by enabling the rapid screening of large compound libraries against a multitude of biological targets. mdpi.com The integration of HTS with a library of analogues based on the this compound scaffold represents a powerful strategy for identifying novel biological activities and targets.

Phenotypic screening, a key component of HTS, allows for the identification of compounds that elicit a desired cellular response without prior knowledge of the molecular target. This unbiased approach is particularly valuable for discovering first-in-class therapeutics with novel mechanisms of action. Libraries of indole-2-carboxamide derivatives have already been successfully screened to identify hits against various diseases, including cancer and infectious diseases. nih.govnih.gov

For instance, a library of 1H-indole-2-carboxamides was screened to discover inhibitors of the androgen receptor binding function 3 (BF3), a target for castration-resistant prostate cancer. nih.gov Similarly, HTS was instrumental in identifying antimycobacterial indole-2-carboxamides. researchgate.net

A future research direction would be to synthesize a diverse library of compounds centered around the this compound core and subject it to a battery of HTS assays. These could include cell-based assays for various cancer types, screens against a panel of pathogenic microbes, and assays for activity against key enzymes involved in metabolic or inflammatory diseases. The data generated from such screens, when combined with subsequent target deconvolution studies, could rapidly expand the known biological activities of this chemical class.

| HTS Application | Potential Outcome for this compound Research |

| Phenotypic Screening | Identification of novel cellular activities and potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. |

| Target-Based Screening | Discovery of interactions with specific enzymes, receptors, or other proteins, providing direct insights into the mechanism of action. |

| High-Content Screening | Detailed analysis of cellular changes upon compound treatment, offering a deeper understanding of the biological response at a subcellular level. |

Design of Next-Generation Molecular Probes for Advanced Chemical Biology Studies

Molecular probes are indispensable tools in chemical biology for dissecting complex biological processes. The this compound scaffold can serve as a versatile template for the design of next-generation probes to investigate its biological targets and mechanisms of action.

The reactive nature of the 3-formyl group makes it an ideal handle for the introduction of various functionalities. For example, it can be readily converted into an oxime or a hydrazone, which can then be further functionalized with reporter groups such as fluorophores or biotin. These fluorescently labeled or biotinylated probes would enable a range of applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of the compound and its biological target.

Flow Cytometry: To quantify the binding of the compound to cells or specific cell populations.

Affinity Purification: To isolate the protein targets of the compound from complex biological mixtures for identification by mass spectrometry.

Furthermore, the indole-2-carboxamide scaffold has been used to develop photoactivatable probes. bhu.ac.in By incorporating photolabile groups, it is possible to create probes that can be covalently cross-linked to their biological targets upon irradiation with light. This technique, known as photoaffinity labeling, is a powerful tool for identifying direct binding partners and mapping binding sites.

The development of such molecular probes derived from this compound will be instrumental in validating its biological targets and elucidating its mechanism of action at a molecular level.

Advancements in Theoretical Chemistry for Predicting and Understanding Compound Behavior

Theoretical and computational chemistry have become integral to modern drug discovery, providing powerful tools for predicting and understanding the behavior of small molecules. In the context of this compound, these approaches can guide the design of new analogues and provide insights into their interactions with biological targets.

Quantum Mechanics (QM) calculations can be employed to determine the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information can help to predict its reactivity and potential binding modes.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the interaction between the compound and its target protein. mdpi.com By simulating the movement of atoms over time, MD can reveal the key intermolecular interactions that stabilize the complex and can help to predict the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. rsc.org These models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

The integration of these computational methods will be crucial for accelerating the research and development of this compound-based therapeutics. By providing a deeper understanding of the structure-activity relationships and the molecular basis of their biological effects, theoretical chemistry will play a key role in the rational design of more potent and selective drug candidates.

Potential for Material Science Innovations Utilizing Indole Carboxamide Scaffolds

While the primary focus of indole carboxamide research has been in the biomedical field, the unique electronic and structural properties of the indole scaffold also suggest potential applications in material science. The indole ring system is a π-electron-rich heterocycle, which can participate in π-π stacking interactions and exhibit interesting photophysical properties.

The this compound, with its combination of electron-donating and electron-withdrawing groups, could be a building block for novel organic materials. The formyl group, in particular, offers a reactive site for polymerization or for linking the indole core to other functional moieties.

Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit. The resulting materials could be investigated for applications in areas such as:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Sensors: The indole nucleus can be sensitive to its chemical environment, making it a potential component of chemosensors.

Self-Assembling Materials: The ability of the indole ring to participate in hydrogen bonding and π-π stacking could be exploited to create novel self-assembling materials with ordered structures.

While this area is largely unexplored for this specific compound, the broader field of indole-based materials is an active area of research, suggesting that the unique structural features of this compound could lead to exciting innovations in material science.

Q & A

Q. What are the standard synthetic routes for preparing 3-formyl-N-methyl-1H-indole-2-carboxamide?

The compound can be synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid with N-methylamine derivatives under acidic or basic conditions. A common method involves refluxing with acetic acid (AcOH) and sodium acetate (NaOAc) to facilitate amide bond formation. For example, analogous syntheses of indole-2-carboxamides use coupling reagents like DPPA (diphenylphosphoryl azide) or carbodiimides (e.g., EDCI) in polar aprotic solvents (DMF, THF) . Purification is typically achieved via column chromatography (e.g., 10–30% ethyl acetate in hexane) .

Q. How is this compound characterized structurally?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the formyl group (δ ~9.5–10.0 ppm for formyl proton) and N-methyl resonance (δ ~3.0 ppm for CH₃). For example, in related compounds, the indole NH proton appears as a broad singlet at δ ~9.1 ppm .

- HRMS (ESI) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁N₂O₂: 231.0764).

- Elemental Analysis : To validate purity (e.g., discrepancies ≤0.3% for C/H/N indicate acceptable purity) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Yields depend on:

- Reagent stoichiometry : Excess amine (1.2–1.5 equiv) improves amide formation .

- Solvent choice : DMF enhances solubility of intermediates compared to THF .

- Purification : Gradient elution in chromatography (e.g., 0–25% ethyl acetate in hexane) reduces co-elution of byproducts .

- Temperature control : Reflux in AcOH at 80–100°C minimizes side reactions like formyl group oxidation .

Q. What strategies are used to resolve contradictions in spectroscopic data for indole-2-carboxamides?

Discrepancies in NMR or elemental analysis may arise from:

- Residual solvents : Drying under high vacuum (0.1 mmHg) for 12 hours removes traces of DMF or ethyl acetate .

- Tautomerism : The formyl group may exhibit keto-enol tautomerism, causing split peaks in NMR. Deuterated chloroform (CDCl₃) stabilizes the keto form .

- Crystallinity : Recrystallization from DMF/acetic acid mixtures improves purity and sharpens NMR signals .

Q. How can the bioactivity of this compound be evaluated in target engagement assays?

- Photoaffinity labeling : Incorporate photoactivatable groups (e.g., trifluoromethyldiazirine or azide) into analogs to crosslink with biological targets (e.g., GPCRs like CB1) .

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]CP-55,940 for cannabinoid receptors) to measure IC₅₀ values .

- SAR studies : Modify the formyl group to hydroxymethyl or azidomethyl to assess impact on potency .

Q. What computational methods support the design of this compound derivatives?

- Docking simulations : Use software like AutoDock Vina to predict binding modes with targets (e.g., nAChRs or CB1 receptors) .

- QSAR models : Correlate substituent electronic properties (Hammett σ) with biological activity to prioritize synthetic targets .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.